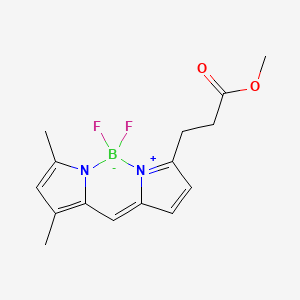

3-Bodipy-propanoic Acid Methyl Ester

Description

Significance of Boron-Dipyrromethene (BODIPY) Fluorophores in Contemporary Chemical Biology and Materials Science

Boron-Dipyrromethene, commonly abbreviated as BODIPY, represents a class of fluorescent dyes first synthesized in 1968. nih.gov These fluorophores are based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene core structure. nih.gov Their significance in modern research stems from a unique and highly advantageous set of photophysical properties.

BODIPY dyes are characterized by their high molar absorption coefficients, high fluorescence quantum yields that are often close to 1, and sharp, narrow emission spectra. nih.govnih.gov This leads to bright fluorescent signals that are easily detectable. Furthermore, they exhibit excellent thermal and photochemical stability, which makes them robust probes for long-term experiments and applications requiring high-intensity light sources. nih.govnih.gov Unlike many other fluorescent dyes, the fluorescence of BODIPY is relatively insensitive to the polarity and pH of their environment, providing more reliable and quantifiable data in complex systems. nih.gov

The versatility of the BODIPY core is another key factor in its widespread adoption. The structure can be readily modified at multiple positions, allowing for the fine-tuning of its spectral and chemical properties. nih.govnih.gov This tunability enables the rational design of probes with specific absorption and emission wavelengths, ranging from the visible to the near-infrared (NIR) region, which is particularly advantageous for deep-tissue imaging. nih.gov

In chemical biology , these properties have made BODIPY dyes invaluable tools for:

Bioimaging: Their cell permeability and bright fluorescence allow for high-resolution imaging of cellular structures and dynamic processes in living cells. nih.gov Specific BODIPY derivatives have been designed to target and visualize organelles such as the endoplasmic reticulum, mitochondria, and lysosomes. nih.govmedchemexpress.com

Biosensing: BODIPY-based probes have been developed to detect a wide range of analytes, including metal ions, reactive oxygen species (ROS), and changes in viscosity. frontiersin.org

Labeling: They are used to fluorescently label proteins, nucleic acids, lipids, and other biomolecules, enabling the study of their localization, trafficking, and interactions. nih.gov

In materials science , the unique optoelectronic properties of BODIPY dyes are harnessed for:

Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and stability make them excellent candidates for emissive materials in OLEDs. sci-hub.box

Organic Photovoltaics (OPVs): BODIPY derivatives are explored as components in solar cells due to their strong light absorption capabilities. mdpi.com

Fluorescent Sensors: In materials science, they are used to create sensors for various chemical and physical stimuli. sci-hub.box

The following table summarizes the key properties of BODIPY fluorophores:

| Property | Description | Significance |

|---|---|---|

| High Molar Absorptivity | Efficiently absorb light at their excitation wavelength. | Bright fluorescent signals, high sensitivity. |

| High Fluorescence Quantum Yield | Efficiently convert absorbed light into emitted fluorescence. | Bright probes, ideal for imaging and detection. |

| Narrow Emission Spectra | Emit light over a small range of wavelengths. | Reduced spectral overlap in multi-color imaging. |

| Photostability | Resistant to degradation upon exposure to light. | Suitable for long-term imaging and tracking. |

| Environmental Insensitivity | Fluorescence is less affected by solvent polarity and pH. | More reliable and quantifiable results. |

| Tunable Properties | Spectral and chemical properties can be modified. | Customizable probes for specific applications. |

The Role of Propanoic Acid Methyl Ester Derivatives in BODIPY Functionalization Chemistry

The functionalization of the BODIPY core is crucial for tailoring its properties and enabling its use in specific applications. One important functionalization strategy involves the introduction of a propanoic acid methyl ester group, as seen in the compound 3-Bodipy-propanoic Acid Methyl Ester .

The propanoic acid methyl ester moiety serves several key roles in BODIPY functionalization chemistry:

A Versatile Chemical Handle: The methyl ester group can be easily hydrolyzed under mild conditions to the corresponding carboxylic acid (3-Bodipy-propanoic acid). nih.gov This carboxylic acid is a highly versatile functional group that can be readily coupled to a wide variety of molecules, including proteins, peptides, and other biomolecules, through standard amide bond formation chemistries. This allows for the targeted delivery of the BODIPY fluorophore to specific biological targets.

Modulation of Physicochemical Properties: The presence of the propanoic acid methyl ester group can influence the solubility and membrane permeability of the BODIPY dye. nih.gov The ester group is more lipophilic than the corresponding carboxylic acid, which can enhance its ability to cross cell membranes. nih.gov This property is particularly useful for developing probes for intracellular imaging.

A Precursor for Further Derivatization: Beyond simple hydrolysis, the propanoic acid methyl ester can be used as a starting point for more complex chemical modifications. The ester can be reduced to an alcohol or converted to other functional groups, providing a platform for the synthesis of a diverse range of BODIPY-based probes with tailored functionalities.

Minimal Perturbation of Photophysical Properties: The propanoic acid methyl ester group is electronically insulating and does not significantly alter the core electronic structure of the BODIPY chromophore. As a result, its introduction generally does not quench the fluorescence or significantly shift the absorption and emission wavelengths of the parent dye. This allows for the addition of a functional handle without compromising the excellent photophysical properties of the BODIPY core.

This compound is a specific example of such a functionalized probe. It has been used in studies of protein synthesis and cell binding, and it has been shown to bind to the endoplasmic reticulum. medchemexpress.comcymitquimica.com Its chemical properties are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1242057-00-6 | medchemexpress.com |

| Molecular Formula | C₁₅H₁₇BF₂N₂O₂ | medchemexpress.com |

| Molecular Weight | 306.12 g/mol | medchemexpress.com |

| Synonyms | (T-4)-difluoro[methyl 5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-κN)methyl]-1H-pyrrole-2-propanoato-κN1]-boron | cymitquimica.com |

Properties

IUPAC Name |

methyl 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BF2N2O2/c1-10-8-11(2)19-14(10)9-13-5-4-12(6-7-15(21)22-3)20(13)16(19,17)18/h4-5,8-9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZNONDRHXQSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)OC)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677138 | |

| Record name | Difluoro(methyl 3-{2-[(3,5-dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanoatato)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242057-00-6 | |

| Record name | Difluoro(methyl 3-{2-[(3,5-dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}propanoatato)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bodipy Propanoic Acid Methyl Ester and Its Analogs

Foundational Synthetic Routes to the BODIPY Core Structure

The synthesis of the BODIPY core is a well-established area of organic chemistry, with several reliable methods available. The most common approaches involve the condensation of pyrrole (B145914) derivatives. A typical one-pot procedure involves the acid-catalyzed condensation of a 2-substituted pyrrole, such as 2,4-dimethylpyrrole, with an aldehyde or an acid chloride. beilstein-journals.org This is generally followed by an oxidation step and subsequent complexation with a boron source, most commonly boron trifluoride etherate (BF₃·OEt₂), in the presence of a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). beilstein-journals.orgsemanticscholar.org

The choice of reactants and catalysts can be varied to influence the final structure. For instance, using an aromatic aldehyde in the condensation step leads to a meso-aryl-substituted BODIPY. colab.ws A notable development in the synthesis of the BODIPY core is the use of mechanochemical methods, which offer a solvent-free and rapid alternative to traditional solution-phase synthesis. beilstein-journals.org This technique involves grinding the reactants together, often with a few drops of a catalyst like trifluoroacetic acid (TFA), to initiate the condensation. beilstein-journals.org Microwave-assisted synthesis has also emerged as an efficient method, significantly reducing reaction times and often improving yields. rsc.org For the synthesis of a BODIPY with an unsubstituted meso-position, triethyl orthoformate can be employed in an acid-catalyzed condensation with a pyrrole. beilstein-journals.org

A variety of catalysts and conditions have been explored to optimize the synthesis of the BODIPY core. While TFA is a common choice for the condensation step, other Lewis acids can also be employed. beilstein-journals.org The oxidation step is crucial for the formation of the dipyrromethene intermediate before boron complexation. Common oxidizing agents include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and p-chloranil. beilstein-journals.orgsemanticscholar.org

| Method | Key Reagents | Typical Reaction Time | Key Advantages | Reference(s) |

| Traditional One-Pot | Pyrrole, Aldehyde/Acid Chloride, TFA, DDQ/p-chloranil, BF₃·OEt₂, TEA | Several hours to days | Well-established, versatile | beilstein-journals.org, semanticscholar.org |

| Mechanochemical | Pyrrole, Aldehyde, TFA (catalytic) | ~5 minutes | Solvent-free, rapid | beilstein-journals.org |

| Microwave-Assisted | Pyrrole, Acyl Chloride | Short reaction times | Efficient, sustainable | rsc.org |

| Meso-Unsubstituted | Pyrrole, Triethyl orthoformate, Acid catalyst | Several hours | Access to meso-unsubstituted core | beilstein-journals.org |

Esterification and Carboxylic Acid Functionalization Strategies

The introduction of a carboxylic acid or ester functional group onto the BODIPY core is essential for creating derivatives like 3-Bodipy-propanoic acid and its methyl ester. This can be achieved either through direct synthesis, incorporating the functional group during the formation of the BODIPY core, or by post-synthetic modification of a pre-formed BODIPY molecule.

Direct Synthesis of 3-Bodipy-propanoic Acid

The direct synthesis of 3-Bodipy-propanoic acid (also known as BODIPY FL propionic acid) involves the use of a precursor that already contains the propanoic acid moiety. nih.gov A common strategy is to use a pyrrole derivative bearing a propanoic acid group at the desired position in the initial condensation reaction. For example, the condensation of a pyrrole-2-propanoic acid derivative with another pyrrole and a suitable aldehyde or its equivalent, followed by oxidation and boron complexation, will yield the target molecule.

An optimized large-scale synthesis of BODIPY FL propionic acid has been reported, enabling its use in parallel synthesis of fluorescent probes. nih.gov This highlights the importance of having a reliable and scalable direct synthesis method for this key intermediate.

Conversion to 3-Bodipy-propanoic Acid Methyl Ester

Once 3-Bodipy-propanoic acid is synthesized, it can be converted to its methyl ester through standard esterification procedures. The Fischer esterification is a classic method that involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), and heat. askfilo.commasterorganicchemistry.com

Alternatively, milder conditions can be employed, which are often preferred for complex molecules like BODIPY dyes to avoid potential degradation. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can facilitate the esterification with methanol at room temperature. orgsyn.org Another effective method is the use of trimethylsilyldiazomethane (B103560) (TMS-CHN₂), which reacts rapidly with carboxylic acids to form methyl esters. commonorganicchemistry.com The reaction of the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with methanol, is another viable two-step process. commonorganicchemistry.com

| Method | Reagents | Typical Conditions | Key Features | Reference(s) |

| Fischer Esterification | Methanol, H₂SO₄ (catalyst) | Reflux | Simple reagents, equilibrium reaction | askfilo.com, masterorganicchemistry.com |

| DCC/DMAP Coupling | Methanol, DCC, DMAP (catalyst) | Room temperature | Mild conditions, suitable for sensitive substrates | orgsyn.org |

| TMS-Diazomethane | TMS-CHN₂, Methanol (co-solvent) | Rapid reaction | High yielding, potential for side reactions | commonorganicchemistry.com |

| Acyl Chloride Formation | 1. SOCl₂ 2. Methanol | Two steps, often mild | Versatile, avoids strong acids in the final step | commonorganicchemistry.com |

Advanced Derivatization and Structural Modifications

The versatility of the BODIPY platform lies in the ability to modify its core structure at various positions, thereby fine-tuning its photophysical and chemical properties.

Strategies for Modifying the BODIPY Core at Meso-, Alpha-, and Beta-Positions

The meso- (position 8), alpha- (positions 3 and 5), and beta- (positions 2 and 6) positions of the BODIPY core are all amenable to a range of chemical transformations. colab.ws

Meso-Position: Substitution at the meso-position is often achieved by selecting the appropriate aldehyde or acid chloride in the initial synthesis. beilstein-journals.org Post-synthetic modifications are also common. For example, meso-halogenated BODIPYs can be synthesized and subsequently used in nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Sonogashira) to introduce a variety of functional groups. acs.org Meso-amino substituted BODIPYs can be prepared from meso-(thiomethyl) BODIPYs through nucleophilic aromatic substitution. researchgate.net

Alpha-Positions: The alpha-positions can be functionalized through various methods. For instance, carbazole (B46965) substituents have been introduced at the alpha-positions via nucleophilic aromatic substitution. frontiersin.org Knoevenagel condensation of alpha-methyl groups with aldehydes is another strategy to extend the conjugation and red-shift the fluorescence.

Beta-Positions: The beta-positions are susceptible to electrophilic substitution reactions. hep.com.cn For example, direct C-H alkynylation of the BODIPY core at the beta-positions can be achieved using gold(I) catalysis. nih.gov Indium(III)-catalyzed intermolecular alkyne hydroarylation is another method for introducing alkenyl groups at the beta-positions. acs.org

Introduction of Hydrophilic Moieties for Enhanced Aqueous Application

A significant limitation of many BODIPY dyes is their inherent hydrophobicity, which restricts their use in aqueous biological systems. To overcome this, various hydrophilic groups can be introduced into the BODIPY structure. hep.com.cnrsc.org Common strategies include the incorporation of:

Sulfonate Groups: Sulfonation of the BODIPY core, typically at the beta-positions, using chlorosulfonic acid followed by neutralization, is a well-established method to impart water solubility. hep.com.cn

Quaternary Ammonium (B1175870) Salts: The introduction of positively charged quaternary ammonium groups can significantly enhance water solubility. hep.com.cn

Phosphonate Groups: Phosphonate groups can be introduced, for example, through Knoevenagel condensation at the alpha-methyl positions followed by deprotection. hep.com.cn

Oligo(ethylene glycol) (OEG) Chains: The attachment of neutral, water-soluble OEG chains is a widely used strategy to improve hydrophilicity. hep.com.cn

A comparative study has shown that derivatizing a meso-phenyl carboxylic acid BODIPY with various hydrophilic groups (neutral, anionic, or cationic) can systematically tune the water solubility and fluorescence properties of the resulting dyes. rsc.org The synthesis of amphiphilic BODIPY dyes with charged groups at the meso-position has also been reported to create water-soluble probes that are useful for cell membrane imaging. nih.govnih.govacs.org

| Hydrophilic Group | Charge at Physiological pH | Common Attachment Position(s) | Synthetic Strategy Example | Reference(s) |

| Sulfonate | Anionic | Beta (2, 6) | Electrophilic sulfonation with HSO₃Cl | hep.com.cn |

| Quaternary Ammonium | Cationic | Meso, Alpha, Beta | Alkylation of a precursor amine | hep.com.cn |

| Phosphonate | Anionic | Alpha (3, 5) | Knoevenagel condensation followed by deprotection | hep.com.cn |

| Oligo(ethylene glycol) | Neutral | Meso, Alpha, Beta | Coupling of an OEG-containing molecule | hep.com.cn |

Conjugation Chemistry for Bioconjugation and Probe Development

The functionalization of biomolecules with fluorescent reporters is a cornerstone of modern biological and medical research. The BODIPY (boron-dipyrromethene) dye platform, known for its exceptional photophysical properties, is a popular choice for creating these fluorescent probes. This compound and its corresponding free acid are valuable precursors in this field. The propanoic acid linker provides a crucial attachment point for covalent linkage to various biomolecules, including proteins, peptides, and oligonucleotides. scbt.com The conjugation strategies employed are designed to be efficient and compatible with the structures of both the dye and the target biomolecule. Key methodologies include the formation of stable amide bonds via activated esters and the versatile approach of "click chemistry."

Amide Bond Formation via Activated Esters

The initial step is the saponification or hydrolysis of this compound to 3-Bodipy-propanoic acid. This can be achieved using standard conditions, such as treatment with a base like lithium hydroxide (B78521) (LiOH) in an aqueous solvent mixture. researchgate.net

Once the free carboxylic acid, 3-Bodipy-propanoic acid, is obtained, it can be activated for reaction with amines. scbt.com Direct condensation of a carboxylic acid and an amine is generally unfavorable and requires harsh conditions. growingscience.com Therefore, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, forming an "activated ester." nih.gov

A widely used strategy is the creation of an N-hydroxysuccinimide (NHS) ester. researchgate.netgoogle.comorganic-chemistry.org This is accomplished by reacting the 3-Bodipy-propanoic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC). nih.govpeptide.com The resulting 3-Bodipy-propanoic acid NHS ester is a stable, amine-reactive intermediate that can be isolated or used in situ. google.comorganic-chemistry.org This activated ester readily reacts with nucleophilic primary or secondary amines on a target biomolecule at physiological to slightly basic pH, forming a stable amide linkage and releasing NHS as a byproduct.

Other activating agents and additives can also be employed to promote efficient amide coupling and minimize side reactions like racemization in chiral molecules. growingscience.comnih.gov These include reagents like 1-Hydroxybenzotriazole (HOBt), which can be used in conjunction with EDC. nih.gov The choice of reagents and reaction conditions can be optimized to maximize the yield and purity of the final bioconjugate. growingscience.com

| Reagent Type | Examples | Function |

| Coupling Agents | N,N′-Dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | Activate carboxylic acids to form a reactive O-acylisourea intermediate. nih.govpeptide.com |

| Additives | N-hydroxysuccinimide (NHS), 1-Hydroxybenzotriazole (HOBt) | Form activated esters that are more stable and less prone to side reactions; react with amines to form the amide bond. nih.govgoogle.com |

| Bases | N,N-Diisopropylethylamine (DIPEA), Triethylamine (Et₃N) | Act as proton scavengers to neutralize acids formed during the reaction. nih.gov |

Click Chemistry and Other Coupling Approaches

Beyond traditional amide bond formation, "click chemistry" has emerged as a powerful and highly efficient tool for bioconjugation. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring from an azide (B81097) and a terminal alkyne. nih.govmdpi.com This reaction is valued for its high yield, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. nih.gov

To utilize this methodology, the 3-Bodipy-propanoic acid scaffold must first be functionalized with either an azide or an alkyne group. This creates a "clickable" BODIPY derivative that can be conjugated to any biomolecule bearing the complementary functional group.

For instance, the carboxyl group of 3-Bodipy-propanoic acid can be coupled to a small linker molecule that contains an azide or alkyne. An example would be reacting the activated acid (e.g., the NHS ester) with an amino-alkyne or an amino-azide, thereby converting the propanoic acid side chain into a handle for click chemistry. The resulting alkyne- or azide-functionalized BODIPY probe can then be attached to a biomolecule that has been correspondingly modified with an azide or alkyne. rsc.orgmdpi.comnih.gov

The CuAAC reaction itself is typically catalyzed by a Cu(I) source, which can be generated in situ from CuSO₄ in the presence of a reducing agent like sodium ascorbate. researchgate.net The resulting 1,2,3-triazole linkage is exceptionally stable, making this a robust method for creating fluorescent probes for various applications, including cellular imaging. researchgate.net

Other coupling strategies beyond standard amide formation and CuAAC exist, though they are less common for this specific compound. These can include reactions targeting other functional groups or employing different catalytic systems to join the dye to a molecule of interest. However, the combination of activated ester chemistry for amines and click chemistry for azide/alkyne partners represents the most versatile and widely adopted approaches for the bioconjugation of 3-Bodipy-propanoic acid and its analogs.

| Component | Description | Example Reagents/Moieties |

| Alkyne Group | A functional group containing a carbon-carbon triple bond. Serves as one half of the click reaction pair. broadpharm.com | Terminal alkynes (e.g., propargyl groups) |

| Azide Group | A functional group with the formula R-N₃. Serves as the other half of the click reaction pair. mdpi.com | Organic azides |

| Catalyst System | Required for the CuAAC reaction to proceed efficiently at room temperature. | Copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like Sodium Ascorbate. researchgate.net |

Spectroscopic and Photophysical Characterization in Research Applications

Advanced Spectroscopic Probing of 3-Bodipy-propanoic Acid Methyl Ester Derivatives

The Bodipy core's inherent fluorescence is a key feature that has been extensively studied. Advanced spectroscopic techniques have been employed to characterize the absorption and emission profiles, as well as the quantum yield and photostability of these compounds.

This compound and its analogs typically exhibit sharp and intense absorption and emission bands in the visible region of the electromagnetic spectrum. While specific data for the methyl ester is not widely published, the closely related 3-Bodipy-propanoic acid displays an absorption maximum (λabs) around 503 nm and an emission maximum (λem) in the range of 509-516 nm. This results in a small Stokes shift, which is a characteristic feature of the BODIPY family of dyes. The intense absorption is reflected in a high molar extinction coefficient. Classic BODIPY derivatives, such as this one, are known for their bright green fluorescence. The narrow and symmetric emission peaks of BODIPY dyes minimize spectral crosstalk, making them suitable for multi-labeling experiments .

Table 1: Spectroscopic Properties of 3-Bodipy-propanoic Acid Analogs

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Solvent |

|---|---|---|---|

| 3-Bodipy-propanoic Acid | 503 | 509-516 | Various |

| Standard Green-Emitting BODIPY | ~500 | ~510–530 | Not Specified |

A significant advantage of BODIPY dyes, including this compound derivatives, is their high fluorescence quantum yield (Φf), often approaching unity. For instance, 3-Bodipy-propanoic acid has a reported fluorescence quantum yield of approximately 0.97. This high quantum yield contributes to their exceptional brightness, which is crucial for sensitive detection in various applications.

In addition to their high quantum efficiency, BODIPY dyes are renowned for their excellent photostability. They are resistant to photobleaching, even under prolonged and intense light exposure, which is a critical attribute for long-term imaging experiments. This robust photostability allows for repeated measurements and the tracking of dynamic processes without significant signal degradation.

Structure-Photophysical Property Relationships of Substituted this compound Analogs

The spectroscopic and photophysical properties of the BODIPY core can be finely tuned by introducing various substituents at different positions. This tunability allows for the rational design of fluorescent probes with specific characteristics for diverse applications.

The absorption and emission wavelengths of this compound analogs can be shifted to either longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths by chemical modification.

Methyl Substitution: The introduction of methyl groups on the BODIPY core can influence the spectral properties. Studies on unsymmetric BODIPY compounds have shown that increasing the number of methyl groups can lead to a blue shift in both absorption and emission spectra, along with an increase in the fluorescence quantum yield nih.gov.

Meso-Substitution: Substitution at the meso-position (position 8) of the BODIPY core with various aryl groups, such as 2-thienyl, 4-pyridinyl, 4-fluorophenyl, and 4-nitrophenyl, has been shown to have a relatively small effect on the absorption and emission maxima. However, these substitutions can lead to a slightly larger Stokes shift and can significantly impact the fluorescence lifetime and quantum yield.

Extended Conjugation: Incorporating aromatic groups at positions 3 and 5 can extend the π-conjugation of the system, resulting in a significant red shift of the emission spectrum researchgate.net. This strategy is often employed to create red and near-infrared emitting BODIPY dyes.

Pyridyl Substitution: A computational analysis of meso-pyridyl-BODIPYs revealed that the position of the nitrogen atom in the pyridyl ring affects the fluorescence quantum yield, with 2-pyridyl-BODIPYs being consistently less fluorescent than their 3-pyridyl and 4-pyridyl counterparts.

The fluorescence properties of certain this compound derivatives can be sensitive to their local environment, a property that is exploited in the development of fluorescent sensors.

Solvatochromism: While the spectra of many simple BODIPY dyes are relatively insensitive to solvent polarity, specific substitutions can induce solvatochromic effects. For example, the fluorescence quantum yield of a 4-nitrophenyl substituted BODIPY was found to be approximately 30 times higher in hexane than in more polar solvents. In another study, the photophysical properties of 3-amino BODIPY dyes were shown to be highly dependent on solvent polarity and acidity. The presence of different functional groups at the meso-position can lead to intramolecular charge transfer, making the emission sensitive to solvent properties, particularly polarity.

pH and Ion Effects: The introduction of specific functional groups can render the fluorescence of BODIPY dyes sensitive to pH and the presence of specific ions. For instance, 3-amino BODIPY derivatives have been suggested as potential fluorescent probes for studying the acidity of different environments due to the protonation of the amino group affecting the photophysical properties. While the core BODIPY structure is generally stable across a wide pH range, the attachment of pH-sensitive moieties can confer pH-sensing capabilities.

Time-Resolved Fluorescence Spectroscopy for Kinetic and Mechanistic Studies

Time-resolved fluorescence spectroscopy is a powerful technique to investigate the excited-state dynamics of fluorescent molecules, providing insights into their interactions with their environment and the mechanisms of various photophysical processes. BODIPY derivatives, including those related to this compound, have been utilized in such studies.

Research has employed time-resolved fluorescence anisotropy of BODIPY-based molecular rotors to probe microscopic viscosity in complex environments. By measuring the rotational correlation time and fluorescence lifetime, it is possible to gain information about the local environment of the probe. Furthermore, time-resolved absorption spectroscopy has been used to identify and characterize the kinetics of both singlet and triplet excited states in BODIPY copolymers, revealing the influence of the solvent on the transition to the triplet state. Studies on BODIPY molecular rotors using visible and IR pump-probe spectroscopies have elucidated the mechanism of fluorescence deactivation, showing it to be a fast and irreversible process that does not involve intermediate electronic states. These kinetic and mechanistic studies are crucial for understanding the photophysics of these dyes and for designing new probes with optimized performance for specific applications.

Computational Chemistry and Molecular Modeling of this compound Systems

Computational chemistry and molecular modeling have become indispensable tools for understanding the electronic structure and predicting the photophysical properties of fluorescent dyes like this compound. Due to the limited availability of specific computational studies on this compound, the following discussion is based on theoretical investigations of its very close structural analog, 3-Bodipy-propanoic Acid. The substitution of the carboxylic acid with a methyl ester group is expected to have a minimal impact on the core electronic and photophysical properties, making the data a valuable and representative approximation.

Theoretical investigations of BODIPY dyes are predominantly carried out using Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties. These methods provide a balance between computational cost and accuracy, enabling the prediction of key parameters that govern the dye's performance in various applications.

Frontier Molecular Orbitals (HOMO and LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties of a molecule. For BODIPY dyes, including the 3-Bodipy-propanoic acid scaffold, the HOMO and LUMO are typically localized on the π-conjugated dipyrromethene core.

Calculations performed using DFT with the B3LYP functional and a 6-31G(d) basis set are commonly employed to determine the energies of these frontier orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's excitation energy. A smaller gap generally corresponds to a longer wavelength of absorption.

The propanoic acid substituent at the 3-position can subtly influence the energy levels of the HOMO and LUMO, thereby fine-tuning the spectroscopic properties. The distribution of these orbitals reveals that the primary electronic transition is a π-π* transition within the BODIPY core, which is characteristic of this class of dyes and is responsible for their strong absorption and emission properties.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap | 3.35 |

Simulated Spectroscopic Properties

TD-DFT calculations are instrumental in predicting the absorption and emission spectra of fluorescent molecules. These calculations can provide the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the absorption.

For 3-Bodipy-propanoic acid, TD-DFT calculations typically predict a strong absorption band in the visible region, corresponding to the S0 → S1 transition. The calculated absorption maximum is generally in good agreement with experimental data for similar BODIPY dyes, which absorb around 500 nm. The high oscillator strength associated with this transition confirms the bright fluorescence characteristic of BODIPY dyes.

Similarly, the emission properties can be modeled by optimizing the geometry of the first excited state (S1). The calculated emission wavelength is typically slightly red-shifted compared to the absorption, which corresponds to the Stokes shift observed experimentally.

| Parameter | Calculated Value |

|---|---|

| Absorption Wavelength (λmax) | ~505 nm |

| Oscillator Strength (f) | >0.8 |

| Emission Wavelength (λem) | ~515 nm |

The solvent environment can also be incorporated into these computational models using methods like the Polarizable Continuum Model (PCM). These studies often show a slight solvatochromic shift, with polar solvents leading to a small red shift in the absorption and emission spectra.

Applications in Chemical and Biological Research

Development of Fluorescent Probes for Bioimaging

The BODIPY FL scaffold is central to the design of fluorescent probes for visualizing and tracking biological components and processes within living cells. Its bright and stable fluorescence allows for high-resolution imaging with excellent signal clarity.

The lipophilic nature of the BODIPY core makes its derivatives, including the methyl ester, particularly suitable for studying lipids and membrane-bound organelles. thermofisher.comthermofisher.com

Lipid Membranes and Droplets: BODIPY-based probes are extensively used to study the structure and dynamics of lipid membranes. nih.govnih.gov By attaching the BODIPY fluorophore to lipids like phosphatidylcholine (PC), researchers have created probes (e.g., BODIPY-PC) that embed within lipid bilayers. nih.govacs.org Molecular dynamics simulations and experimental studies show that the orientation of the BODIPY fluorophore within the membrane changes in response to lateral surface pressure, providing insights into membrane properties. acs.org Due to their high hydrophobicity, BODIPY derivatives are excellent stains for neutral lipid droplets, which are key organelles in lipid storage and metabolism. mdpi.comnih.govmonash.edu Probes can be designed to specifically accumulate in these droplets, allowing for real-time monitoring of their dynamics and trafficking within live cells. monash.edubohrium.comresearchgate.net

Endoplasmic Reticulum (ER): The endoplasmic reticulum can be selectively stained using specific BODIPY derivatives. A well-known example is ER-Tracker™ Green, which consists of the BODIPY FL fluorophore conjugated to glibenclamide. thermofisher.comnih.gov Glibenclamide binds to sulfonylurea receptors that are abundant on the ER membrane, thereby tethering the bright green fluorophore to the organelle and allowing for clear visualization of its intricate network structure in living cells. nih.govamerigoscientific.com Other lipophilic BODIPY conjugates, such as certain BODIPY-PC derivatives, have also been shown to accumulate in and stain the ER, highlighting the importance of the fluorophore's physical properties for subcellular targeting. researchgate.net

Cellular Trafficking: The BODIPY fluorophore can be attached to various biological molecules to track their movement and processing by cells. For instance, BODIPY-labeled cholesteryl esters are used as non-exchangeable membrane markers to trace the receptor-mediated endocytosis of lipoproteins and follow cholesterol transport pathways. thermofisher.com Similarly, BODIPY-conjugated ceramides (B1148491) have been employed to study lipid internalization and membrane dynamics. researchgate.net This ability to tag and follow specific lipid species provides a powerful method for dissecting complex cellular trafficking events.

A sophisticated application of the BODIPY scaffold is in the creation of "switch-on" or "turn-on" fluorescent probes. These probes are designed to be non-fluorescent (in an "off" state) until they interact with a specific target analyte, at which point their fluorescence is activated (switched "on"). This mechanism provides a very high signal-to-noise ratio, as background fluorescence is minimal.

The predominant mechanism for achieving this effect is Photoinduced Electron Transfer (PeT). nih.govnih.govresearchgate.net In this design, a recognition moiety (receptor) that can quench fluorescence, such as di(2-picolyl)amine (DPA), is attached to the BODIPY fluorophore. nih.govresearchgate.net In the absence of the target analyte, excitation of the BODIPY core results in an electron being transferred from the receptor to the fluorophore, a process that dissipates the energy non-radiatively and quenches fluorescence. nih.govresearchgate.net When the target analyte (e.g., a metal ion) binds to the receptor, the receptor's electron-donating ability is suppressed. This blockage of the PeT pathway forces the excited BODIPY core to release its energy as light, thus "switching on" the fluorescence. nih.govnih.gov This strategy has been successfully used to create probes that activate in response to specific ions or changes in the local environment. nih.govnih.gov

Derivatives of 3-Bodipy-propanoic acid have been instrumental in developing probes for labeling specific cell types. A prominent example is the creation of a fluorescent probe that selectively identifies living neural stem cells (NSCs). pnas.orgnih.gov Through high-throughput screening of a chemical library, a compound named CDr3 was identified for its ability to brightly and specifically stain both human and mouse NSCs. pnas.org

CDr3 was synthesized from an activated ester of BODIPY FL propionic acid. pnas.org Subsequent proteomic analysis revealed that the cellular binding target of CDr3 is the Fatty Acid Binding Protein 7 (FABP7), a protein known to be highly expressed in the cytoplasm of NSCs. pnas.orgnih.gov This specific interaction allows CDr3 to distinguish NSCs from other cell types, such as differentiated astrocytes or embryonic fibroblasts. pnas.org Such probes are invaluable tools for identifying, isolating, and tracking NSCs for research and potential therapeutic applications. pnas.orggoogle.com

Table 1: Research Findings for the NSC-Specific Probe CDr3

| Feature | Description | Reference(s) |

|---|---|---|

| Probe Name | CDr3 | pnas.org |

| Core Fluorophore | Derived from BODIPY FL propionic acid | pnas.org |

| Target Cells | Neural Stem Cells (NSCs) from human and mouse | pnas.orgnih.gov |

| Binding Target | Fatty Acid Binding Protein 7 (FABP7) | pnas.orgnih.gov |

| Mechanism | Specific binding to FABP7, which is highly expressed in the cytoplasm of NSCs. | pnas.org |

| Application | Selective labeling and identification of living NSCs for cell tracking and analysis. | pnas.orggoogle.com |

Chemical and Biological Sensing Platforms

The chemical stability and modifiable structure of the BODIPY core allow for its use in creating sensors that detect specific chemical and biological analytes.

While the parent BODIPY FL fluorophore is known for being relatively insensitive to changes in solvent polarity and pH, this stability serves as a robust foundation upon which sensitive probes can be engineered. thermofisher.com

pH Sensing: By introducing specific functional groups that respond to proton concentration, the BODIPY scaffold can be transformed into a pH sensor. For example, aza-BODIPY derivatives functionalized with hydroxyl groups have been shown to act as ratiometric fluorescent probes for pH. nih.gov In these sensors, protonation or deprotonation of the functional group alters the electronic properties of the fluorophore, leading to a measurable change in the fluorescence emission spectrum, allowing for the determination of intracellular pH. nih.gov

Polarity Sensing: Although the standard BODIPY FL dye is not highly sensitive to polarity, derivatives can be designed to report on the polarity of their microenvironment. This is often achieved by creating a structure that can form an Intramolecular Charge Transfer (ICT) state upon excitation. nih.gov The energy of this ICT state, and thus the emission wavelength, is sensitive to the polarity of the surrounding solvent. This principle was exploited in a near-infrared switchable probe whose fluorescence activation is highly dependent on polarity, allowing it to distinguish between polar and non-polar environments. nih.gov

By incorporating specific recognition units (chelators or reactive sites) into the BODIPY structure, chemists have developed a wide array of sensors for various ions and small molecules.

Heavy Metal Ions: BODIPY-based probes are highly effective for the detection of heavy metal ions. bohrium.com A common design involves attaching a metal-chelating group, such as di(2-picolyl)amine (DPA), to the fluorophore. nih.govresearchgate.netrsc.org In the absence of metal ions, the probe's fluorescence is quenched via a PeT mechanism. Upon binding of a heavy metal ion like Hg²⁺, Cd²⁺, Zn²⁺, or Cu²⁺, the PeT process is blocked, leading to a "turn-on" fluorescent response. nih.govrsc.orgresearchgate.netnih.gov This approach enables the highly sensitive and selective detection of specific metal ions in solution and within living cells. rsc.orgrsc.orgwikipedia.org

Anions and Organic Analytes: The sensing capability of BODIPY probes extends beyond metal cations. For instance, probes have been developed for the selective detection of hypochlorous acid (HOCl). nih.gov One such probe incorporates a pyridylhydrazone moiety that undergoes an HOCl-mediated cyclization to form a triazolopyridine. This reaction alters the electronic structure of the system, resulting in a significant enhancement of fluorescence. nih.gov Furthermore, BODIPY-based sensors have been designed to detect important organic analytes. A probe functionalized with an unsaturated ester acts as a recognition site for thiols, enabling the ratiometric detection of amino acids like cysteine and glutathione. mdpi.com Another design, which uses a cleavable NBD ether group, allows for the selective "turn-on" detection of hydrogen sulfide (B99878) (H₂S). nih.gov

Table 2: Examples of BODIPY-Based Sensing Platforms

| Target Analyte | Recognition Moiety / Mechanism | Type of Response | Reference(s) |

|---|---|---|---|

| Heavy Metals (Zn²⁺, Cd²⁺, Hg²⁺) | Di(2-picolyl)amine (DPA) / PeT Inhibition | Turn-on Fluorescence | nih.govrsc.orgresearchgate.net |

| Copper (Cu²⁺) | Tripodal amide structure | Fluorescence Quenching | nih.gov |

| Hypochlorous Acid (HOCl) | Pyridylhydrazone / Oxidative Cyclization | Turn-on Fluorescence | nih.gov |

| Hydrogen Sulfide (H₂S) | Thiol-induced cleavage of NBD ether | Turn-on Fluorescence | nih.gov |

| Thiol-containing Amino Acids | Unsaturated ester / Michael Addition | Ratiometric Shift | mdpi.com |

| pH | Hydroxyl-functionalized aza-BODIPY | Ratiometric Shift | nih.gov |

Mechanistic Studies in Photodynamic Research

BODIPY (boron-dipyrromethene) dyes are a class of fluorescent molecules extensively studied for their potential in photodynamic therapy (PDT). nih.gov The core principle of PDT involves a photosensitizer which, upon activation by light, generates reactive oxygen species (ROS) that can induce localized cell damage. nih.govresearchgate.net While many BODIPY dyes are highly fluorescent, their emissions can be deliberately attenuated through chemical modification to promote the generation of a long-lived triplet state, which is crucial for producing singlet oxygen when it interacts with molecular oxygen (³O₂) in tissues. nih.govresearchgate.net

The engineering of BODIPY-based photosensitizers is a dynamic area of research aimed at enhancing their efficacy in generating ROS for therapeutic applications. nih.gov A key strategy involves chemical modification of the BODIPY core to improve properties like solubility and targeting. For instance, the introduction of methyl ester and carboxylic acid functional groups can enhance the solubility of the dye. mdpi.com

Researchers have successfully designed BODIPY derivatives capable of generating not only singlet oxygen but also superoxide (B77818) radicals simultaneously upon irradiation. nih.gov One study reported a 3,5-dianiline-substituted BODIPY that demonstrated greater photodamage in cancer cells compared to normal cells, highlighting the potential for selective therapies. nih.gov Advanced engineering approaches also include the creation of BODIPY dimers and the use of supramolecular methods, such as employing ionic liquids, to modulate and enhance singlet oxygen generation. researchgate.netrsc.org In some designs, charge-transfer states are utilized to trigger the necessary intersystem crossing to the triplet state, even in the absence of heavy atoms. rsc.orgresearchgate.net

A primary and well-established method for inducing the formation of the triplet excited state in BODIPY dyes is the "heavy atom effect". rsc.org This strategy involves incorporating heavy atoms, such as bromine (Br) or iodine (I), into the molecular structure of the dye, typically at the beta positions of the pyrrole (B145914) rings. mdpi.com The presence of these heavy atoms enhances a quantum mechanical process known as spin-orbit coupling. nih.gov This increased coupling facilitates intersystem crossing (ISC)—the transition from the photo-excited singlet state (S₁) to the desired triplet state (T₁). rsc.orgnih.gov This process quenches the natural fluorescence of the dye and populates the long-lived triplet state required for efficient singlet oxygen generation. researchgate.net

While the heavy atom effect is a robust method, research has also focused on heavy-atom-free photosensitizers. nih.gov In these systems, triplet states are generated through alternative mechanisms, such as those involving charge recombination or specific structural conformations that influence the energy levels of the excited states. rsc.orgnih.gov For example, the substitution pattern of methyl groups on the BODIPY core has been shown to have a significant effect on the properties of the triplet state. nih.gov

Table 1: Comparison of BODIPY Photosensitizer Strategies

| Feature | Heavy-Atom Containing BODIPYs | Heavy-Atom-Free BODIPYs |

|---|---|---|

| Mechanism for Triplet State Formation | Enhanced spin-orbit coupling due to the presence of heavy atoms (e.g., I, Br) mdpi.comnih.gov | Relies on other mechanisms like charge-transfer states or specific structural designs rsc.orgnih.gov |

| Intersystem Crossing (ISC) Efficiency | Generally high, leading to efficient triplet state population nih.gov | Variable, dependent on the specific molecular architecture and environment rsc.org |

| Key Structural Feature | Incorporation of halogen atoms (I, Br) or metal ions (Ru, Ir) rsc.org | Often designed as dyads with electron donor-acceptor components or have specific steric properties rsc.orgnih.gov |

| Fluorescence | Typically quenched to favor the triplet state pathway researchgate.net | Can be fluorescent under conditions that do not favor charge transfer rsc.org |

Investigations in Advanced Materials and Photonics

The unique photophysical properties of BODIPY dyes make them valuable components in the development of advanced materials and photonic devices.

BODIPY derivatives are recognized for their excellent performance as laser dyes. Key attributes contributing to this application are their high fluorescence quantum yields, significant photostability, and strong absorption of light. Research has demonstrated that asymmetrically substituted BODIPY dyes can function as highly efficient laser dyes. In one study, an acetamido-substituted BODIPY exhibited a laser efficiency of 48% when tested in ethanol, showcasing its potential for use in tunable laser systems. nih.gov

BODIPY dyes have garnered considerable attention as photosensitizers in dye-sensitized solar cells (DSSCs) due to their strong optical absorption and the ease with which their structure can be modified. rsc.orgnih.gov A prevalent design strategy involves a Donor-π-Acceptor (D-π-A) framework. nih.gov In this architecture, the BODIPY core typically serves as the light-harvesting π-conjugated bridge, an electron-donating group is attached to one part of the molecule, and an electron-accepting group (which also acts as an anchor to the semiconductor surface, e.g., TiO₂) is attached to another. researchgate.net

Table 2: Components of a Typical BODIPY-Based Dye-Sensitized Solar Cell

| Component | Function | Example Material/Structure |

|---|---|---|

| Photoanode | Provides a high surface area for dye anchoring and acts as the electron collector. | Nanoporous Titanium Dioxide (TiO₂) researchgate.net |

| Photosensitizer | Absorbs sunlight and injects an electron into the photoanode's conduction band. | D-π-A BODIPY Dye nih.gov |

| Redox Electrolyte | Regenerates the oxidized dye by donating an electron. | Iodide/triiodide (I⁻/I₃⁻) solution researchgate.net |

| Counter Electrode | Catalyzes the reduction of the oxidized redox mediator. | Platinum-coated conductor researchgate.net |

Studies of Molecular Interactions and Binding Events

3-Bodipy-propanoic acid and its methyl ester are valuable tools for investigating molecular interactions due to their fluorescent properties. cymitquimica.com These compounds serve as fluorescent probes and labels, particularly for reactions involving amines. scbt.com The propanoic acid group provides a reactive handle for conjugation to biomolecules.

Research has shown that 3-Bodipy-propanoic acid can be used as a probe to explore the flexibility of specific sites within proteins. For instance, it has been used to modify an E. coli initiator tRNA to study its interactions. A notable finding from such studies is that the fluorescence of the BODIPY probe can be quenched by nearby amino acid residues, such as tryptophan, when it is incorporated at specific positions within a protein. This quenching phenomenon provides a sensitive mechanism for detecting binding events and conformational changes. Furthermore, derivatives like BODIPY TR methyl ester have been employed as counterstains in living organisms, such as zebrafish embryos, allowing for dual-channel confocal imaging to observe complex cellular processes. nih.gov The unmodified 3-Bodipy-propanoic acid methyl ester itself has been identified as a fluorescent probe that binds to the endoplasmic reticulum, indicating its utility in subcellular imaging. cymitquimica.com

Characterization of Protein-Ligand Interactions

The fluorescent properties of the BODIPY core are sensitive to its local environment, a characteristic that is exploited to study the binding of ligands to proteins. Changes in fluorescence intensity, lifetime, and emission wavelength upon binding can provide detailed information about the interaction.

Serum Albumin: Serum albumins are major transport proteins in the blood that bind numerous molecules. rsc.org The interaction between BODIPY dyes and serum albumin has been a subject of significant study. The fluorescence of BODIPY dyes, which may exist as non-fluorescent aggregates in aqueous buffers, can increase substantially in the presence of bovine serum albumin (BSA) or human serum albumin (HSA). researchgate.netresearchgate.net This fluorescence enhancement is attributed to the disaggregation of the dye and its binding to hydrophobic pockets within the albumin protein, which shields the dye from the quenching effects of water. researchgate.net This behavior allows the dye to act as a sensitive probe for investigating ligand-protein interactions and the binding properties of albumin. researchgate.net For example, the conjugation of a BODIPY dye to HSA has been shown to create a fluorescent conjugate with a large Stokes shift (80 nm), where the attachment to the protein core does not lead to a significant deterioration of the dye's fluorescent properties. nih.gov

Fatty Acid Binding Proteins (FABPs): Fatty acid binding proteins are a family of intracellular proteins responsible for binding and transporting long-chain fatty acids. To visualize and study these processes, fluorescently labeled fatty acid analogues are required. A BODIPY-labeled C16 fatty acid analogue has been shown to bind with high affinity to purified liver and intestinal FABPs. nih.gov The binding occurs at a site similar to that of the natural fatty acid, oleic acid. nih.gov In studies using human intestinal Caco-2 cells, this BODIPY-fatty acid probe was observed to co-localize with mitochondria and the endoplasmic reticulum/Golgi complex, as well as with liver FABP (L-FABP). nih.gov These findings establish that BODIPY-conjugated fatty acids are valuable tools for investigating the distribution, trafficking, and function of FABPs within the cellular environment. nih.gov

Ryanodine Receptors (RyRs): Ryanodine receptors are large calcium release channels located on the sarcoplasmic and endoplasmic reticulum, crucial for processes like muscle contraction. nih.gov The characterization of these complex channels often involves radioligand binding assays (e.g., using [3H]ryanodine) and functional studies. nih.govflemingcollege.ca While the development of fluorescent probes is a key goal for advancing RyR research, particularly for high-throughput screening, the use of this compound for this purpose is not prominently documented in research literature. whiterose.ac.ukplos.org Instead, current strategies for the fluorescent labeling of RyRs often involve other approaches. These include the development of probes based on the pharmacophore of known modulators like flubendiamide, or the use of high-affinity peptide ligands, such as imperacalcin, conjugated to other fluorophores like Alexa Fluor or fluorescein. plos.orgcapes.gov.br FRET-based studies to probe RyR structure have also been developed using site-specific labeling with other dyes (e.g., Cy3) or by incorporating genetically encoded fluorescent proteins. biorxiv.org

Table 1: Research Findings on Protein-Ligand Interactions with BODIPY Probes

| Protein Target | Probe Type | Key Finding | Reference |

|---|---|---|---|

| Serum Albumin | General BODIPY Dyes | Fluorescence intensity substantially increases upon binding due to disaggregation and interaction with hydrophobic pockets. | researchgate.netresearchgate.net |

| Fatty Acid Binding Proteins | BODIPY FL C16 | Binds with high affinity to a site similar to physiological fatty acids, enabling study of FABP distribution and function. | nih.gov |

| Ryanodine Receptors | Alternative Fluorescent Probes | Characterization relies on other probes (e.g., based on diamide (B1670390) insecticides or peptide ligands) as direct use of 3-Bodipy-propanoic acid is not widely reported. | whiterose.ac.ukplos.orgcapes.gov.br |

Fluorescence Resonance Energy Transfer (FRET) Assays for Biomolecular Proximity Studies

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore. This phenomenon is highly sensitive to the distance between the donor and acceptor (typically within 1-10 nm), making it a powerful tool for studying biomolecular interactions, such as protein-ligand binding or conformational changes.

The BODIPY fluorophore, with its sharp emission peak and high quantum yield, serves as an excellent FRET donor. In a typical FRET assay, a BODIPY-conjugated molecule (e.g., a ligand or substrate) is paired with an acceptor-labeled protein. When the BODIPY-ligand binds to the protein, the donor and acceptor are brought into close proximity, enabling energy transfer. This results in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence, providing a ratiometric signal of the binding event. researchgate.net

A specific application is the development of a time-resolved FRET (TR-FRET) assay for the protein cereblon, a component of the E3 ligase complex. In this system, a high-affinity probe, BODIPY FL thalidomide, was synthesized. The study demonstrated that this BODIPY-based probe enabled the creation of a highly sensitive and selective binding assay, which was significantly more sensitive than previously reported assays for characterizing cereblon ligands. Such assays are crucial for high-throughput screening campaigns to discover and characterize new small-molecule inhibitors and chemical probes for important biological targets.

Photocontrolled Release Systems

Beyond its use as a passive reporter, the BODIPY scaffold can be engineered into an active component of light-controlled systems, functioning as a photoremovable protecting group, also known as a photocage.

Design of Photoremovable Protecting Groups for Controlled Chemical Release

Photoremovable protecting groups (PPGs) are chemical moieties that mask the function of a substrate through a covalent bond. nih.gov Upon irradiation with light of a specific wavelength, this bond is cleaved, releasing the active substrate with high spatial and temporal precision. nih.gov

Meso-substituted BODIPY derivatives have been successfully designed as a new class of PPGs. nih.govwhiterose.ac.uk A significant advantage of these BODIPY-based photocages is their activation by visible light (e.g., green light with wavelengths >500 nm), in contrast to many traditional photocages like o-nitrobenzyl systems, which require UV light. nih.govwhiterose.ac.uk The use of longer, lower-energy wavelengths is highly advantageous for biological applications, as it minimizes photodamage to cells and allows for deeper tissue penetration. nih.gov These photocages have been used to mask and subsequently release carboxylic acids, demonstrating their potential for the controlled delivery of biologically relevant molecules in living cells. whiterose.ac.uk The superior optical properties of the BODIPY chromophore, including its high extinction coefficient, make these systems promising alternatives to conventional photocages. nih.govwhiterose.ac.uk

Mechanisms of Photolysis in BODIPY-Caged Systems

The mechanism of substrate release from a photocage is critical to its design and function. For meso-substituted BODIPY photocages, the release of a caged molecule, such as a carboxylic acid, is initiated by the absorption of a photon. whiterose.ac.uk Experimental and computational studies suggest that the photolysis pathway involves photochemical heterolysis. whiterose.ac.uk Upon irradiation, the BODIPY moiety becomes electronically excited, leading to the cleavage of the covalent bond to the substrate. This process is thought to proceed through the formation of an intermediate carbocation on the BODIPY framework. nih.govwhiterose.ac.uk Evidence for this intermediate comes from trapping experiments; for instance, when photolysis is conducted in methanol (B129727), a stable methyl ether adduct of the BODIPY cage is formed, indicating that the solvent trapped the carbocation. nih.govwhiterose.ac.uk Further computational analysis suggests that the efficiency of this process may be linked to the carbocation having a low-energy diradical state, which facilitates a productive photochemical reaction pathway. whiterose.ac.uk

Table 2: Properties of BODIPY-Derived Photoremovable Protecting Groups

| Property | Description | Significance | Reference |

|---|---|---|---|

| Activation Wavelength | >500 nm (Visible Green Light) | Reduces cellular phototoxicity compared to UV-activated systems; allows for deeper tissue penetration. | nih.govwhiterose.ac.uk |

| Released Substrate | Carboxylic Acids (e.g., Acetic Acid) | Demonstrates feasibility for caging and releasing a wide range of biologically active molecules. | nih.govwhiterose.ac.uk |

| Proposed Mechanism | Photochemical heterolysis via an intermediate carbocation. | The formation of a solvent-trapped product supports this mechanistic pathway. | nih.govwhiterose.ac.uk |

| Key Advantage | Superior optical properties (high extinction coefficient) and biocompatible chromophore. | Leads to efficient light absorption and release, making it a promising alternative to o-nitrobenzyl systems. | nih.govwhiterose.ac.uk |

Future Research Directions and Emerging Paradigms

Innovations in Synthesis and Modular Functionalization

The future of BODIPY chemistry, including derivatives like 3-Bodipy-propanoic acid methyl ester, lies in the development of more efficient, versatile, and atom-economical synthetic methods. Traditional syntheses, often involving multi-step procedures starting from pre-functionalized pyrroles, are giving way to more sophisticated strategies. beilstein-journals.orgrhhz.net

Direct C-H Functionalization: A significant paradigm shift is the move towards direct C-H functionalization of the BODIPY core. rhhz.net This approach avoids the need for pre-installed leaving groups, offering a more step-economical route to novel derivatives. rhhz.netnih.gov For instance, visible-light-mediated methods using thianthrenium salts have been developed for the direct C-H arylation and alkenylation of the BODIPY scaffold with remarkable site-selectivity. nih.gov This allows for the late-stage modification of the core structure, which is invaluable for creating libraries of compounds with diverse functionalities. Another innovative strategy involves the palladium-catalyzed C-H arylation of 3,5-unsubstituted BODIPYs. researchgate.net

Post-Synthetic Modification (Postfunctionalization): The ability to modify the BODIPY core after its initial synthesis is a powerful tool for generating structural diversity. researchgate.netresearchgate.net Halogenated BODIPYs, for example, serve as versatile substrates for subsequent palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Sonogashira couplings, allowing for the introduction of a wide array of substituents at specific positions. acs.orgacs.org The 8-position (meso-position) is a common target for derivatization. acs.org The use of a meso-methylthio group as a leaving group in SNAr-type reactions provides access to meso-amino and meso-alkoxy substituted BODIPYs, which often exhibit blue-shifted absorption and emission spectra. acs.orgresearchgate.net

Modular and Mechanochemical Approaches: The development of modular synthetic routes is a key area of focus. These strategies allow for the assembly of complex BODIPY structures from simple, interchangeable building blocks, facilitating the rapid generation of dyes with tailored properties. nih.govrsc.org Furthermore, mechanochemical synthesis, using techniques like grinding in a pestle and mortar, has emerged as a rapid and solvent-free alternative to traditional solution-phase methods, drastically reducing reaction times from hours or days to mere minutes. beilstein-journals.org

Future synthetic innovations will likely concentrate on expanding the toolkit of C-H activation and post-functionalization reactions, improving regioselectivity, and adapting these methods for the synthesis of increasingly complex and multifunctional BODIPY architectures built upon scaffolds like 3-Bodipy-propanoic acid.

Advanced Spectroscopic Techniques for In-Depth Characterization

While standard absorption and steady-state fluorescence spectroscopy provide fundamental photophysical data, a deeper understanding of the complex behavior of BODIPY dyes requires more advanced techniques. rsc.org The future of BODIPY characterization is moving towards time-resolved methods that can probe the dynamic processes occurring on ultrafast timescales.

Time-Resolved Spectroscopy: Techniques such as transient absorption (TA) and time-resolved infrared (TRIR) spectroscopy are critical for elucidating excited-state dynamics. frontiersin.org These methods allow researchers to track the formation, evolution, and decay of transient species like singlet and triplet excited states. frontiersin.org For example, ps- to ns-timescale TA and TRIR studies have been used to investigate the photodynamics of BODIPY-based copolymers, revealing the influence of the solvent environment on their photophysical pathways and identifying the formation of long-lived triplet states crucial for applications like photocatalysis. frontiersin.org Time-resolved fluorescence measurements are also essential for determining excited-state lifetimes and understanding quenching mechanisms. nih.govresearchgate.net

Fluorescence Anisotropy: Time-resolved fluorescence anisotropy measurements provide detailed information about the rotational dynamics of BODIPY probes in their local environment. researchgate.netnih.gov By tracking the depolarization of fluorescence over time, researchers can determine rotational correlation times, which relate to the size and shape of the rotating molecule and the viscosity of its surroundings. researchgate.net This has been used effectively in combined experimental and molecular dynamics studies to understand the dynamics of BODIPY-labeled molecular systems like switchable cavitands. nih.gov

Single-Molecule Spectroscopy and Microscopy: Pushing the limits of detection, single-molecule spectroscopy allows for the study of individual BODIPY molecules, eliminating the ensemble averaging inherent in bulk measurements. This can reveal heterogeneities in photophysical properties and dynamics that are otherwise hidden. Combining these spectroscopic methods with advanced microscopy, such as fluorescence lifetime imaging microscopy (FLIM), provides spatially resolved information on the photophysics of BODIPY dyes within complex environments like living cells. researchgate.net

Future characterization efforts will increasingly rely on a combination of these advanced techniques to build a comprehensive picture of the excited-state landscape of new BODIPY derivatives, linking their structural features to their dynamic photophysical behavior with unprecedented detail. nih.gov

Expanding the Scope of Research Applications

The unique properties of BODIPY dyes have already led to their use in a wide range of applications, and the scope continues to expand into new and exciting areas. biomedgrid.comnih.govsci-hub.boxrsc.org Derivatives of 3-Bodipy-propanoic acid and its methyl ester are well-positioned to contribute to these emerging fields due to the reactive handle provided by the propanoic acid group, which allows for conjugation to other molecules. cymitquimica.comscbt.com

Theranostics and Photodynamic Therapy (PDT): A major area of growth is the development of BODIPY-based agents for theranostics, which combines therapeutic activity and diagnostic imaging. rsc.org While standard BODIPYs are highly fluorescent, they can be chemically modified—often by introducing heavy atoms like bromine or iodine—to promote intersystem crossing to the triplet state. mdpi.com This makes them effective photosensitizers for PDT, where they generate cytotoxic singlet oxygen upon light irradiation to destroy cancer cells. researchgate.netmdpi.comnih.gov Future work will focus on creating activatable photosensitizers that are only "turned on" in the specific tumor microenvironment, for example, in response to low pH or specific enzymes, thereby increasing selectivity and reducing side effects. rsc.org

Advanced Bioimaging: BODIPY dyes are excellent fluorophores for bioimaging. biomedgrid.commdpi.com The derivatization of the core structure allows for the tuning of emission wavelengths across the visible and into the near-infrared (NIR) region, which is advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence. mdpi.com Research is moving towards the design of BODIPY-based fluorescent probes that can sense specific ions, biomolecules (like hydrogen sulfide), or cellular parameters like viscosity and polarity. nih.govmdpi.com The propanoic acid methyl ester moiety can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for linking the dye to biomolecules like proteins, antibodies, or nucleic acids for targeted labeling. scbt.comabpbio.comnih.gov

Photocatalysis and Solar Energy: The ability of some BODIPY derivatives to act as photosensitizers is being harnessed for applications beyond medicine. In photocatalysis, BODIPY copolymers have been used for light-driven hydrogen evolution from water, a promising avenue for clean energy production. frontiersin.org Their strong absorption in the visible spectrum and tunable electronic properties also make them attractive candidates for use as sensitizers in dye-sensitized solar cells (DSSCs). rsc.org

The versatility of the BODIPY scaffold ensures that new applications will continue to emerge, driven by the synthesis of novel derivatives with tailored photophysical and chemical properties.

Theoretical and Computational Advances in BODIPY Design and Predictability

The rational design of new BODIPY dyes with specific, predictable properties is increasingly reliant on theoretical and computational chemistry. wwu.edu These in silico methods provide profound insights into the relationships between molecular structure and photophysical behavior, guiding synthetic efforts and accelerating the discovery of new functional molecules.

Density Functional Theory (DFT) and TD-DFT: Ground-state and time-dependent density functional theory (DFT and TD-DFT, respectively) are the workhorses of computational photochemistry for BODIPY dyes. nih.govnih.govnih.gov DFT is used to calculate optimized molecular geometries, frontier molecular orbital (HOMO-LUMO) energies, and electronic properties. nih.govrsc.org TD-DFT is then employed to predict electronic absorption and emission spectra, as well as the energies of excited states. nih.govacs.org These calculations allow researchers to understand how different substituents will affect the color and brightness of a dye before it is ever synthesized. nih.govrsc.org For example, computational studies have been used to elucidate the effects of halogen substitution on the photophysical properties of BODIPYs, predicting which substitution patterns are most likely to enhance intersystem crossing for PDT applications. nih.gov

Predicting Intersystem Crossing and Quantum Yields: A key challenge is predicting the efficiency of fluorescence versus non-radiative decay pathways like intersystem crossing (ISC). Advanced computational methods are being developed to calculate spin-orbit couplings (SOCs), which are the primary determinants of ISC rates. nih.govacs.org By combining SOC calculations with the energy gaps between singlet and triplet states, it is possible to predict plausible pathways for triplet state formation and, consequently, a dye's potential as a photosensitizer. nih.govrsc.org Theories like Marcus-Levich-Jortner theory can be applied to calculate rates and lifetimes, which can then be compared with experimental data. acs.org

Molecular Dynamics (MD) Simulations: While quantum mechanical methods are excellent for describing electronic properties, classical molecular dynamics (MD) simulations are used to model the dynamic behavior of BODIPY dyes and their interactions with their environment, such as solvents or biological macromolecules. nih.gov MD simulations can provide detailed pictures of the conformational flexibility and intermolecular interactions that influence the dye's performance in a given application. nih.gov This is particularly useful for understanding how a BODIPY-labeled probe will behave in the complex and heterogeneous environment of a living cell.

The synergy between computational prediction and experimental validation is a powerful paradigm. nih.gov As computational models become more accurate and efficient, they will play an increasingly integral role in the design and development of the next generation of BODIPY-based materials, including advanced derivatives of this compound. wwu.edunih.gov

Q & A

Q. What are the recommended synthesis protocols for 3-Bodipy-propanoic Acid Methyl Ester?

Synthesis typically involves esterification of the parent carboxylic acid (e.g., 3-BODIPY-propanoic acid) using coupling agents like EDC/NHS in methanol. For example, methyl ester derivatives can be prepared via nucleophilic acyl substitution under anhydrous conditions, with purification via column chromatography using silica gel and dichloromethane/methanol gradients . Critical parameters include pH control (~7.4) and reaction time optimization (4–24 hours).

Q. What safety protocols are essential for handling this compound?

Researchers must wear PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Waste containing boron or fluorine residues requires segregation and disposal via certified hazardous waste services. Ethanol or acetone rinses are recommended for spills, followed by neutralization with sodium bicarbonate .

Q. Which analytical techniques are suitable for characterizing purity and structure?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) for purity assessment.

- GC-MS : For detecting residual solvents or esterification byproducts; use polar capillary columns (e.g., SP™-2560) with temperature ramping (40°C to 280°C at 10°C/min) .

- NMR : H and C spectra in deuterated DMSO or CDCl₃ confirm esterification and BODIPY core integrity .

Advanced Research Questions

Q. How can fluorescence quantum yields be optimized for bioimaging applications?

Solvent polarity significantly affects BODIPY fluorescence. Use aprotic solvents (e.g., DMSO) to enhance quantum yields. Conjugation with targeting moieties (e.g., antibodies via EDC/NHS coupling) improves cellular uptake but may require empirical optimization of molar ratios (1:1 to 1:5, ligand:dye) to balance brightness and steric hindrance .

Q. How should researchers address discrepancies in chromatographic data during purity analysis?

Co-elution of methyl ester derivatives with fatty acid contaminants (e.g., hexadecanoic acid methyl ester) is common. Resolve using:

- Two-dimensional GC : SP™-2560 columns coupled with flame ionization detection.

- Derivatization : Silylation of free carboxylic acids to reduce polarity shifts .

- Calibration standards : Use a 37-component FAME mix for retention index matching .

Q. What strategies mitigate photobleaching in long-term imaging studies?

- Oxygen scavenging : Add β-mercaptoethanol (1–5 mM) or enzymatic systems (glucose oxidase/catalase) to reduce reactive oxygen species.

- Mounting media : Use polyvinyl alcohol-based media with antifade agents (e.g., DABCO).

- Excitation control : Limit laser power to <5% of saturation and use pulsed illumination .

Q. How do structural modifications influence metabolic stability in cellular assays?

Methyl ester groups are prone to hydrolysis by cellular esterases. Stability can be enhanced by:

- Steric shielding : Introduce bulky substituents (e.g., tert-butyl groups) near the ester bond.

- Isotopic labeling : Use deuterated methanol in synthesis to slow enzymatic cleavage . Validate stability via LC-MS monitoring of hydrolysis products (e.g., free BODIPY acid) over 24-hour incubations .

Methodological Notes

- Contradiction resolution : Conflicting fluorescence data may arise from aggregation-induced quenching. Use dynamic light scattering (DLS) to assess nanoparticle formation in aqueous buffers. Add surfactants (e.g., Tween-20) at 0.01–0.1% to disperse aggregates .